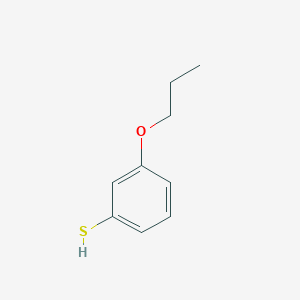
3-n-Propoxythiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-n-Propoxythiophenol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a thiophenol derivative that has a propoxy group attached to the 3-position of the thiophenol ring.
科学的研究の応用
3-n-Propoxythiophenol has been extensively studied for its potential applications in various fields, including materials science, organic chemistry, and biology. In materials science, this compound has been used as a building block for the synthesis of various functional materials, such as polymers and nanoparticles. In organic chemistry, this compound has been used as a reagent for the synthesis of various compounds, such as heterocycles and thiophenols. In biology, this compound has been studied for its potential applications as an antioxidant, anti-inflammatory, and anticancer agent.
作用機序
The mechanism of action of 3-n-Propoxythiophenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways. ROS are highly reactive molecules that can cause damage to cellular components, such as DNA, proteins, and lipids. By inhibiting ROS, this compound can protect cells from oxidative damage and promote cell survival. In addition, this compound has been shown to modulate various signaling pathways, such as the nuclear factor-kappa B (NF-kB) pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. As an antioxidant, this compound can scavenge ROS and protect cells from oxidative damage. As an anti-inflammatory agent, this compound can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. As an anticancer agent, this compound can induce apoptosis and inhibit cell proliferation, which are key processes in cancer development.
実験室実験の利点と制限
One of the main advantages of 3-n-Propoxythiophenol for lab experiments is its high yield and purity, which make it a reliable and cost-effective reagent. In addition, this compound has a wide range of potential applications in various fields, which makes it a versatile tool for scientific research. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in certain experiments. Therefore, it is important to use proper safety precautions when handling this compound.
将来の方向性
There are many potential future directions for the study of 3-n-Propoxythiophenol. One direction is to further investigate its potential applications in materials science, such as the synthesis of functional polymers and nanoparticles. Another direction is to explore its potential applications in organic chemistry, such as the synthesis of novel heterocycles and thiophenols. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications as an antioxidant, anti-inflammatory, and anticancer agent. Overall, the study of this compound holds great promise for advancing scientific research in various fields.
合成法
The synthesis of 3-n-Propoxythiophenol involves the reaction of 3-chlorothiophenol with sodium propoxide. The reaction takes place in anhydrous ethanol, and the product is obtained through a simple workup process. The yield of the product is typically high, and the purity can be increased through recrystallization.
特性
IUPAC Name |
3-propoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-2-6-10-8-4-3-5-9(11)7-8/h3-5,7,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHFSKAJKBCKRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378581-61-3 |
Source


|
| Record name | 3-n-Propoxythiophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
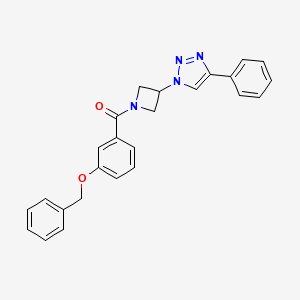
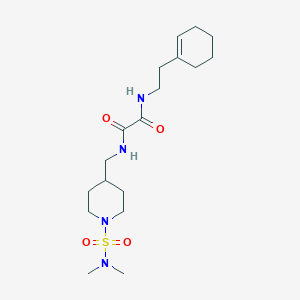
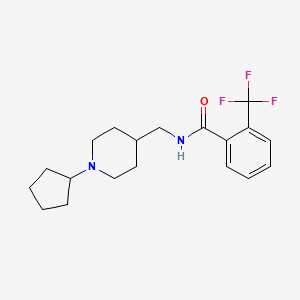

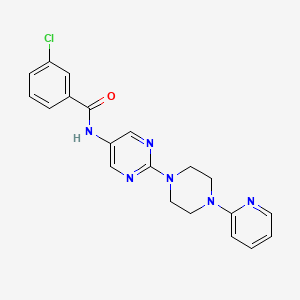

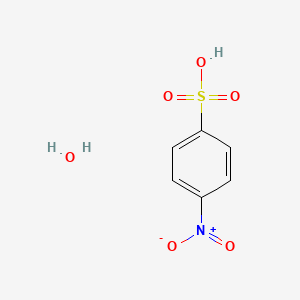


![5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2820918.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)
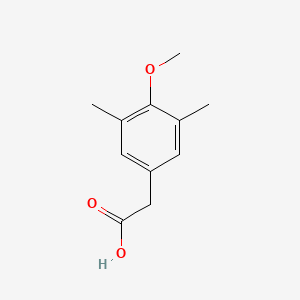
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)
